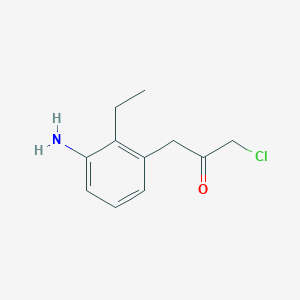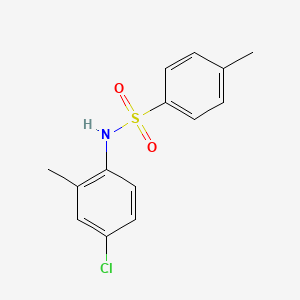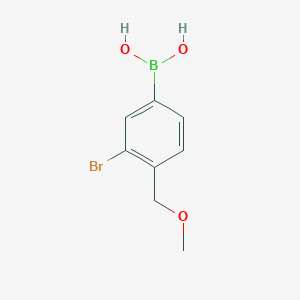![molecular formula C7H10NO3P B14068131 Phosphonic acid, [2-(2-pyridinyl)ethyl]- CAS No. 101084-12-2](/img/structure/B14068131.png)
Phosphonic acid, [2-(2-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C7H10NO3P. It is characterized by the presence of a phosphonic acid group attached to a 2-(2-pyridinyl)ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(2-pyridinyl)ethyl]- can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-pyridinyl)ethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acid, [2-(2-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Phosphonic acid, [2-(2-pyridinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and other specialty chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion sequestration and catalysis. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Phosphonic acid, [2-(2-pyridinyl)ethyl]- can be compared with other similar compounds, such as:
2-aminoethylphosphonic acid: Known for its natural occurrence and biological significance.
2-pyridylphosphonic acid: Similar in structure but lacks the ethyl linkage, resulting in different chemical properties.
Ethylphosphonic acid: Lacks the pyridinyl group, leading to different reactivity and applications.
Properties
CAS No. |
101084-12-2 |
|---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
2-pyridin-2-ylethylphosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11) |
InChI Key |
IMDMRSKUJKZQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)


![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)


![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
